molecular formula C21H34N2O2 B5206955 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)-2-methylpropanamide

2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)-2-methylpropanamide

Cat. No. B5206955
M. Wt: 346.5 g/mol
InChI Key: INIDXRAUCBVPJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)-2-methylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs for various diseases.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)-2-methylpropanamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and receptors in the body, which are involved in the development of various diseases.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)-2-methylpropanamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as inhibit the growth of cancer cells. Additionally, it has been shown to improve cognitive function and reduce the symptoms of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)-2-methylpropanamide in lab experiments is its ability to selectively target specific enzymes and receptors, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which makes it difficult to produce in large quantities.

Future Directions

There are several future directions for the use of 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)-2-methylpropanamide in scientific research. One of the main areas of focus is the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the development of new drugs.

Synthesis Methods

The synthesis of 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)-2-methylpropanamide is a complex process that involves several steps. The first step is the synthesis of 4-tert-butylphenol, which is then reacted with ethyl chloroformate to form the corresponding ethyl ester. The ethyl ester is then reacted with 1-ethyl-4-piperidone to form the corresponding amide. Finally, the amide is reacted with 2-methylpropanoyl chloride to obtain the desired compound.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)-2-methylpropanamide has been extensively studied for its potential use in the development of new drugs for various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(1-ethylpiperidin-4-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O2/c1-7-23-14-12-17(13-15-23)22-19(24)21(5,6)25-18-10-8-16(9-11-18)20(2,3)4/h8-11,17H,7,12-15H2,1-6H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIDXRAUCBVPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C(C)(C)OC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-tert-butylphenoxy)-N-(1-ethylpiperidin-4-yl)-2-methylpropanamide

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